molecular formula C17H12ClNO3 B2372199 (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid CAS No. 51505-10-3

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No. B2372199
CAS RN: 51505-10-3
M. Wt: 313.74
InChI Key: SHDUUQWYFNJIAG-UHFFFAOYSA-N
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Description

“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” is a chemical compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 . It is also known as Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a phenyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.74 .

Scientific Research Applications

Mechanism of Action

As a nonsteroidal anti-inflammatory drug (NSAID), Loxoprofen works by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDUUQWYFNJIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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